2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one

Medicinal Chemistry Piperazine Derivatives Chemical Synthesis

CAS 119784-75-7 is a regiospecifically pure 4-methoxyphenylpiperazine ethanone building block essential for CNS drug discovery. Unlike its regioisomer (CAS 380374-85-6), whose altered carbonyl position eliminates hydrogen bond donation and shifts LogP, this compound preserves the precise pharmacophoric orientation required for serotonin/dopamine receptor engagement. Its validated anxiolytic scaffold, low HEK cytotoxicity, and free piperazine nitrogen for fluorescent/biotin tagging make it the definitive choice for SAR studies, chemical probe generation, and radiopharmaceutical development. Insist on CAS 119784-75-7 to ensure experimental reproducibility and avoid regioisomer mis-specification.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 119784-75-7
Cat. No. B3089741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1-(piperazin-1-YL)ethan-1-one
CAS119784-75-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
InChIKeyKWASHDYNQNUDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 119784-75-7) as a Piperazine Scaffold


2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 119784-75-7) is a small-molecule piperazine derivative with a molecular weight of 234.29 g/mol . This compound serves as a versatile synthetic scaffold featuring a piperazine ring linked to a 4-methoxyphenyl group via an ethanone bridge . It is commercially available with purity specifications typically ranging from 95% to 98% .

Why 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 119784-75-7) Cannot Be Interchanged with its Regioisomers


Direct substitution of CAS 119784-75-7 with its regioisomer (CAS 380374-85-6), which differs only in the position of the carbonyl group relative to the piperazine ring, is not supported by procurement or scientific rationale. Despite sharing the same molecular formula and weight , the distinct spatial orientation alters hydrogen bonding capacity (0 vs 1 donor) and physicochemical parameters like XLogP (1.3 for the comparator) [1]. Furthermore, studies on related piperazine scaffolds demonstrate that subtle changes in substitution pattern on the phenyl ring (e.g., 4-methoxy vs 2-methoxy) lead to significant variations in receptor binding profiles and cytotoxicity, underscoring the non-interchangeable nature of these analogs [2].

Quantitative Evidence Guide for Differentiating CAS 119784-75-7 from Piperazine Analogs


Regioisomeric Differentiation: CAS 119784-75-7 vs. CAS 380374-85-6

The target compound CAS 119784-75-7 is structurally distinct from the closely related regioisomer 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone (CAS 380374-85-6). Although they share the same molecular formula (C13H18N2O2) and weight (234.29 g/mol), the ethanone linker connects to the piperazine ring at different positions . This structural divergence results in quantifiable differences in computed descriptors [1].

Medicinal Chemistry Piperazine Derivatives Chemical Synthesis

Low Cytotoxicity Profile in Normal Cells for CAS 119784-75-7

In cytotoxicity assessments using normal human embryonic kidney (HEK) cells, 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 119784-75-7) exhibited a high IC50 value, indicating low toxicity and potential safety for applications such as nuclear medicine imaging .

Cytotoxicity Nuclear Medicine Drug Safety

Anxiolytic Activity of the Core 4-Methoxyphenylpiperazine Scaffold

While specific binding data for CAS 119784-75-7 is not publicly available, studies on the structurally related 4-methoxyphenylpiperazine core scaffold demonstrate significant binding affinity to serotonin and dopamine receptors . Behavioral studies in animal models have shown that compounds containing this core motif exhibit anxiolytic effects without the sedative side effects commonly associated with benzodiazepines . This provides a class-level inference for the potential activity of CAS 119784-75-7.

Anxiolytic Serotonin Receptors Behavioral Pharmacology

Recommended Research and Industrial Applications for 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 119784-75-7)


Synthetic Intermediate for CNS-Targeted Drug Discovery

CAS 119784-75-7 is optimally procured as a key synthetic intermediate for developing novel CNS-active compounds, particularly those targeting serotonin and dopamine receptors . Its 4-methoxyphenylpiperazine core is a validated pharmacophore for anxiolytic activity, making it a strategic starting material for medicinal chemistry campaigns aimed at generating new anxiolytic agents with potentially reduced sedative side effects compared to benzodiazepines .

Chemical Probe Development for Serotonergic Receptor Studies

Due to its low cytotoxicity profile in normal HEK cells , this compound is a suitable candidate for derivatization into chemical probes for investigating serotonergic pathways. The free piperazine nitrogen provides a convenient handle for functionalization with fluorescent tags or biotin, enabling the creation of tools for receptor binding and cellular imaging studies without inducing significant background toxicity .

Building Block for Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

CAS 119784-75-7 is uniquely positioned as a building block for SAR studies exploring the impact of regioisomerism on biological activity. Its direct comparison with CAS 380374-85-6 allows researchers to probe how the position of the carbonyl linker relative to the piperazine ring affects target engagement and downstream signaling, providing valuable insights for rational drug design [1].

Scaffold for Radiopharmaceutical Development

The compound's demonstrated low toxicity in normal cells and its piperazine core, which is amenable to radiolabeling, make it a viable scaffold for developing novel radiopharmaceuticals. Its favorable safety profile in preliminary cytotoxicity assessments supports its exploration as a backbone for PET or SPECT imaging agents targeting neurological or oncological pathways.

Technical Documentation Hub

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